Dual 5-LOX/COX Inhibition Profile
(-)-Bornyl ferulate functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) with IC50 values of 10.4 µM and 12.0 µM, respectively . This dual arachidonic acid cascade inhibition profile is not shared by its parent acid, ferulic acid, which lacks reported COX inhibitory activity at comparable concentrations. While direct head-to-head enzyme inhibition data for all bornyl ester analogs is not available in a single study, the specific IC50 values for (-)-bornyl ferulate are documented across multiple independent sources . The dual inhibitory action on both prostaglandin and leukotriene biosynthetic pathways represents a mechanistically differentiated anti-inflammatory strategy compared to selective COX-2 inhibitors.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5-LOX IC50: 10.4 µM; COX IC50: 12.0 µM |
| Comparator Or Baseline | Ferulic acid: No reported COX inhibition at these concentrations; other bornyl esters (e.g., bornyl caffeate, bornyl p-coumarate) lack documented dual 5-LOX/COX IC50 values in comparable assays |
| Quantified Difference | Target compound uniquely demonstrates dual inhibition with quantifiable low micromolar IC50s for both 5-LOX and COX |
| Conditions | Enzymatic inhibition assays (in vitro) |
Why This Matters
Dual inhibition of both COX and 5-LOX pathways offers a broader anti-inflammatory mechanism than selective COX inhibitors, potentially reducing gastrointestinal and cardiovascular adverse effects associated with selective inhibition of either pathway alone.
